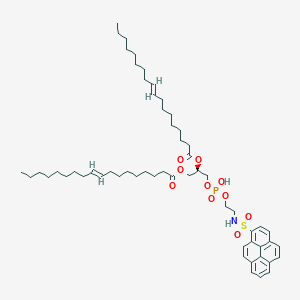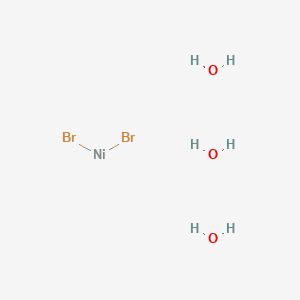
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is particularly valuable due to its fluorescent properties, which make it suitable for studying membrane dynamics and interactions. The pyrene label allows for the visualization and tracking of the compound within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled typically involves the conjugation of pyrene to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled can undergo several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, altering its fluorescent properties.
Reduction: Reduction reactions can modify the pyrene label, affecting its interaction with other molecules.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrene label are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene label can result in the formation of pyrene quinones, while reduction can yield pyrene alcohols.
科学研究应用
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid-lipid and lipid-protein interactions in model membrane systems.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane dynamics.
Medicine: Utilized in drug delivery research to investigate the behavior of liposomal formulations.
Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties.
作用机制
The mechanism by which 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled exerts its effects is primarily through its incorporation into lipid bilayers. The pyrene label allows for the monitoring of membrane fluidity, phase transitions, and interactions with other biomolecules. The compound interacts with molecular targets such as membrane proteins and lipids, providing insights into membrane structure and function.
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Another fluorescently labeled phospholipid used for similar applications but with different fluorescent properties.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, rhodamine-labeled: Utilized in fluorescence studies with distinct excitation and emission wavelengths compared to pyrene-labeled derivatives.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is unique due to its specific fluorescent characteristics, which include a distinct excitation and emission spectrum. This makes it particularly useful for studies requiring precise tracking and visualization of lipid dynamics in complex biological systems.
属性
分子式 |
C57H86NO10PS |
|---|---|
分子量 |
1008.3 g/mol |
IUPAC 名称 |
[(2R)-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H86NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(59)65-46-51(68-55(60)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(61,62)66-45-44-58-70(63,64)53-43-41-50-39-38-48-34-33-35-49-40-42-52(53)57(50)56(48)49/h17-20,33-35,38-43,51,58H,3-16,21-32,36-37,44-47H2,1-2H3,(H,61,62)/b19-17+,20-18+/t51-/m1/s1 |
InChI 键 |
VQMRCQVKHOAKOB-YQAYVEMKSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)





![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)



